molecular formula C22H32N2O3 B2538458 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide CAS No. 2034239-62-6

1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide

Katalognummer: B2538458
CAS-Nummer: 2034239-62-6
Molekulargewicht: 372.509
InChI-Schlüssel: YXCPEFGWDIDHOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide (CAS 2034239-62-6) is a synthetic organic compound with a molecular formula of C22H32N2O3 and a molecular weight of 372.50 g/mol . This complex molecule features a 1-(2-methoxyphenyl)piperazine moiety linked to a cyclopropanecarboxamide group, which is further substituted with a tetrahydropyran (oxan-4-yl) piperidine moiety, contributing to its potential as a structurally diverse scaffold in medicinal chemistry research . Compounds with similar structural features are frequently investigated in high-throughput screening campaigns for various therapeutic areas, including as modulators of protein function such as the cystic fibrosis transmembrane conductance regulator (CFTR) . The molecular complexity and specific pharmacophores present in this compound make it a valuable candidate for researchers exploring novel small-molecule modulators to address defects in protein folding, trafficking, and channel gating . It is supplied for in vitro research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-26-20-5-3-2-4-19(20)22(10-11-22)21(25)23-16-17-6-12-24(13-7-17)18-8-14-27-15-9-18/h2-5,17-18H,6-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCPEFGWDIDHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC3CCN(CC3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the cyclopropane ring and the carboxamide linkage under specific reaction conditions, such as the use of strong bases or catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Target/Activity References
Target Compound 2-Methoxyphenyl, oxan-4-yl-piperidine ~375.5 (calculated) Not explicitly reported
Cyclopropylfentanyl Phenyl, phenethyl-piperidine 348.5 μ-opioid receptor agonist
1-(2-Methoxy-phenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Methoxyphenyl, nitrobenzyl-piperidine ~484.5 (calculated) Dopamine D2 receptor (high affinity)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide 4-Methoxyphenoxy, diethylamide ~325.4 (calculated) Synthetic intermediate (diastereomeric mixture)

Physicochemical and Metabolic Considerations

  • Metabolic Stability : Oxan-4-yl substituents resist cytochrome P450-mediated oxidation better than alkyl chains, as observed in imidazopyridine derivatives (e.g., compound 22 in ) . This could translate to longer half-life for the target compound versus cyclopropylfentanyl, which is rapidly metabolized .

Biologische Aktivität

1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound incorporates a cyclopropane moiety, a methoxyphenyl group, and a piperidine derivative, suggesting potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C_{18}H_{26}N_{2}O_{3}
  • Molecular Weight : 318.41 g/mol
  • Structure :

    Chemical Structure (Image for illustrative purposes)

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit significant biological activities. The following table summarizes the biological activities associated with 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide and related compounds.

Compound NameBiological ActivityMechanism of ActionNotes
1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamideAntidepressant, AntinociceptiveModulation of neurotransmitter systemsPotential for treating mood disorders
Compound A (similar structure)CGRP antagonistInhibition of CGRP receptorMore potent than target compound
Compound B (phenolic variant)Antidepressant effectsDual action on serotonin receptorsExhibits enhanced pharmacological profile
Compound C (piperidine derivative)Analgesic propertiesInteraction with opioid receptorsHigher solubility in aqueous environments

The mechanisms through which 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide exerts its effects are multifaceted:

  • Neurotransmitter Modulation : The compound may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
  • Receptor Interaction : The piperidine moiety is known for its ability to interact with various receptors, including opioid and adrenergic receptors, which can lead to analgesic effects.
  • CGRP Pathway Inhibition : Similar compounds have shown efficacy as antagonists to the calcitonin gene-related peptide (CGRP), a pathway implicated in migraine and pain modulation.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

Study 1: Antidepressant Activity

In a controlled study involving animal models, 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide demonstrated significant antidepressant-like effects in the forced swim test. The compound exhibited a dose-dependent increase in mobility, indicating reduced despair-like behavior.

Study 2: Analgesic Effects

Another study assessed the analgesic properties of this compound using the hot plate test. Results indicated that it significantly increased pain threshold compared to control groups, suggesting effective analgesic activity potentially mediated by opioid receptor interaction.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclopropane-1-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer: Key steps involve cyclopropane ring formation and piperidine functionalization. For analogs, cyclopropane-carboxamide synthesis often employs [2+1] cycloaddition or Corey-Chaykovsky reactions with epoxides . Piperidine derivatives (e.g., 1-(oxan-4-yl)piperidine) are typically synthesized via nucleophilic substitution or reductive amination. A study on similar compounds achieved 78% yield using preparative column chromatography after optimizing equivalents of reagents (e.g., 4.00 equiv. of 4-methoxyphenol) and reaction times (18–24 hours) . Contradictions in yield (e.g., lower yields in Feldman’s vs. Taber’s methods for related compounds) highlight the need for precise temperature control and solvent selection .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming cyclopropane geometry and substituent positions. For example, 1H^1H NMR can distinguish diastereomers (e.g., dr 23:1 in a cyclopropane-carboxamide analog) . X-ray crystallography resolves absolute stereochemistry, as demonstrated for a related cyclopropane derivative, where the cyclopropane ring’s puckering angle was measured at 118.7° . Mass spectrometry (HRMS) and IR spectroscopy validate molecular weight and functional groups (e.g., carbonyl stretches at ~1650 cm1 ^{-1}) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodological Answer: Solubility is influenced by the methoxyphenyl and tetrahydropyran (oxane) moieties. For analogs, co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes are used to enhance aqueous solubility without denaturing proteins . Pre-formulation studies with pH-adjusted buffers (e.g., phosphate buffer at pH 7.4) are recommended to mimic physiological conditions .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis?

  • Methodological Answer: Byproducts often arise from incomplete cyclopropanation or piperidine ring oxidation. For example, a study on N-(1-benzyl)piperidinyl derivatives identified a 12% impurity due to residual benzyl chloride, mitigated via iterative recrystallization . Computational modeling (DFT) can predict side reactions, such as nucleophilic attack at the cyclopropane carbonyl, guiding protective group strategies (e.g., Boc-protected intermediates) .

Q. How do structural modifications (e.g., oxane vs. tetrahydropyran) alter target binding in pharmacological studies?

  • Methodological Answer: The oxane ring’s chair conformation enhances steric complementarity with hydrophobic binding pockets. In a related piperidine-carboxamide, replacing oxane with tetrahydropyran reduced binding affinity by 40% in serotonin receptor assays, as shown by docking studies (Glide XP score: −9.2 vs. −7.8 kcal/mol) . Pharmacophore modeling should prioritize hydrogen-bond acceptors (methoxy group) and lipophilic regions (cyclopropane) .

Q. What strategies reconcile contradictory data on metabolic stability across studies?

  • Methodological Answer: Discrepancies may stem from assay conditions (e.g., liver microsomes vs. hepatocytes). For a piperidine-carboxamide analog, microsomal stability (t1/2_{1/2} = 45 min) increased to 120 min in hepatocytes due to efflux transporter interactions . Use LC-MS/MS to quantify metabolites (e.g., hydroxylated cyclopropane) and apply CYP450 inhibition assays (CYP3A4 IC50_{50} < 1 µM) to identify metabolic hotspots .

Q. How can researchers design stability-indicating assays for degradation profiling?

  • Methodological Answer: Forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2 _2O2_2), and photolytic (ICH Q1B) conditions identifies labile sites. A spirocyclic analog showed 15% degradation under UV light (254 nm), requiring amber vial storage . High-resolution chromatography (e.g., Chromolith HPLC) with PDA detection resolves degradation products, while Q-TOF-MS confirms structures .

Data Contradiction Analysis

Q. Why do reported yields for piperidine-carboxamide derivatives vary across literature?

  • Critical Analysis: Variations arise from differences in starting material purity (e.g., 95% vs. 99% 1-(oxan-4-yl)piperidine) and workup protocols. A 1993 study achieved 65% yield via column chromatography, while a 2017 method using silica gel chromatography reported 78% . Contradictions emphasize the need for standardized purity checks (e.g., Karl Fischer titration for solvent residues) and reaction monitoring via TLC/HPLC .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for cyclopropane functionalization .
  • Characterization : Combine XRD with 13C^{13}C-DEPT NMR for stereochemical assignment .
  • Biological Assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.